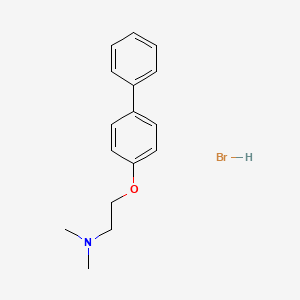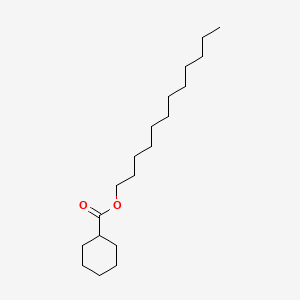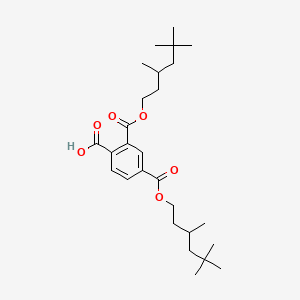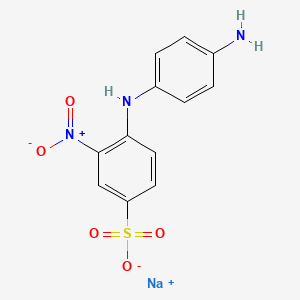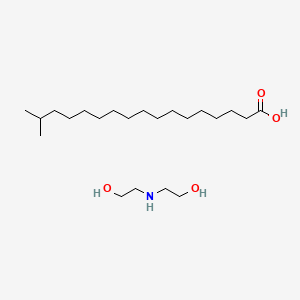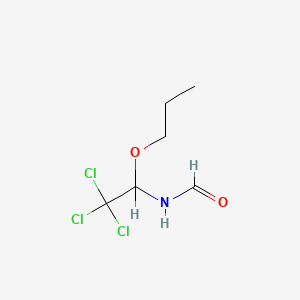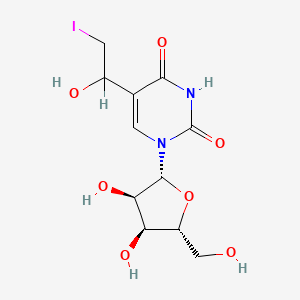
5-(1-Hydroxy-2-iodoethyl)uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Hydroxy-2-iodoethyl)uridine is a modified nucleoside analog derived from uridine. It is characterized by the presence of a hydroxy and iodoethyl group at the 5-position of the uridine molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-iodoethyl)uridine typically involves the iodination of 5-vinyluridine derivatives. One common method includes the addition of iodine in the presence of an oxidizing agent such as iodic acid. The reaction is carried out in aqueous dioxane, yielding the desired product as a diastereoisomeric mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
5-(1-Hydroxy-2-iodoethyl)uridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodo group can be reduced to a hydroxy group.
Substitution: The iodo group can be substituted with other nucleophiles such as fluorine or chlorine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of fluorinated or chlorinated derivatives.
科学的研究の応用
5-(1-Hydroxy-2-iodoethyl)uridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Studied for its potential antiviral properties, particularly against herpes simplex virus.
Medicine: Investigated for its anticancer properties due to its ability to interfere with DNA synthesis.
Industry: Potential use in the development of antiviral and anticancer drugs.
作用機序
The mechanism of action of 5-(1-Hydroxy-2-iodoethyl)uridine involves its incorporation into viral or cancerous DNA, leading to the disruption of DNA synthesis. This disruption occurs because the compound mimics natural nucleosides but introduces structural abnormalities that inhibit proper DNA replication and transcription .
類似化合物との比較
Similar Compounds
5-Iodo-2’-deoxyuridine: An antiviral agent used against herpes simplex virus.
5-Vinyl-2’-deoxyuridine: Exhibits high activity against herpes simplex virus.
5-(1-Hydroxy-2-chloroethyl)uridine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
5-(1-Hydroxy-2-iodoethyl)uridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its iodoethyl group enhances its ability to interfere with DNA synthesis, making it a promising candidate for antiviral and anticancer therapies .
特性
CAS番号 |
123881-92-5 |
|---|---|
分子式 |
C11H15IN2O7 |
分子量 |
414.15 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-hydroxy-2-iodoethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15IN2O7/c12-1-5(16)4-2-14(11(20)13-9(4)19)10-8(18)7(17)6(3-15)21-10/h2,5-8,10,15-18H,1,3H2,(H,13,19,20)/t5?,6-,7-,8-,10-/m1/s1 |
InChIキー |
QRHWSWOLWKGFDK-QZPVKTSASA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(CI)O |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(CI)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


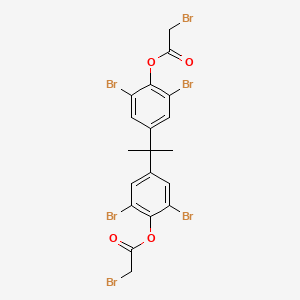
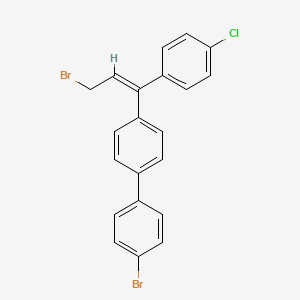
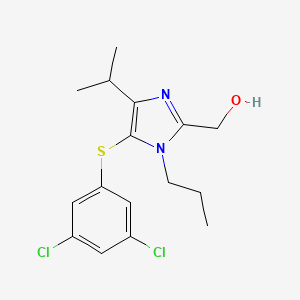
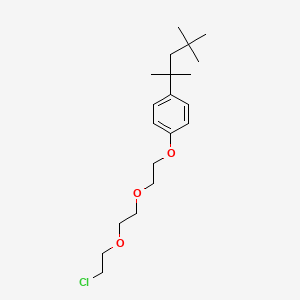
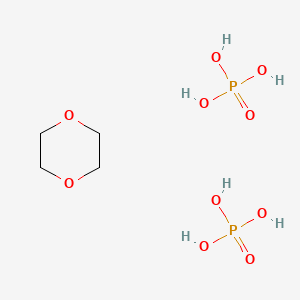
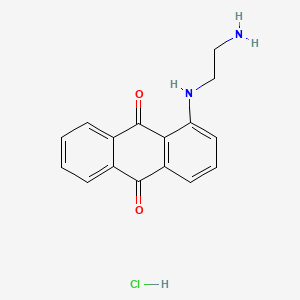
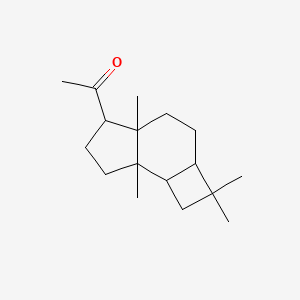
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
